3-Butoxyazetidine
Overview
Description
3-Butoxyazetidine is a cyclic compound with the molecular formula C7H15NO . It is a useful research chemical and is often used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Butoxyazetidine includes a four-membered azetidine ring with a butoxy group attached . The InChI code for 3-Butoxyazetidine is InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3
.
Physical And Chemical Properties Analysis
3-Butoxyazetidine is a neat substance with a molecular weight of 129.2 . It appears as a colourless oil . The solubility of 3-Butoxyazetidine is slight in chloroform and methanol .
Scientific Research Applications
Exploration of 3-Aminoazetidines in Drug Development
Research into 3-aminoazetidine derivatives, closely related to 3-butoxyazetidine, has demonstrated significant potential in the development of broad-spectrum antidepressants. Through bioisosteric modification of 3-α-oxyazetidine, a study synthesized novel derivatives showing inhibitory reuptake activities against key neurotransmitters (serotonin, norepinephrine, and dopamine). This work underlines the utility of such compounds in creating more effective treatments for depression, showcasing an innovative approach to drug design and development (Han et al., 2014).
Advances in Antibacterial Agents
Azetidine derivatives, including those structurally related to 3-butoxyazetidine, have been pivotal in synthesizing new quinolone derivatives with enhanced antibacterial activities. A study highlighted the synthesis of these derivatives and their incorporation into quinolone antibiotics, revealing superior activity against MRSA compared to some clinically used fluoroquinolones. This indicates a promising direction for developing new antibacterial therapies, especially against resistant strains (Ikee et al., 2007).
Antiviral Research Applications
In antiviral research, analogs structurally related to 3-butoxyazetidine, such as nucleoside analogs, have shown efficacy against viral infections. For instance, 2′-deoxy-3′-oxa-4′-thiocytidine demonstrated dose-dependent inhibition of HIV replication in vivo, showcasing the potential of such compounds in treating HIV and possibly other viral infections. This underscores the significant role of azetidine derivatives in antiviral drug development, offering new pathways for therapeutic interventions (Stoddart et al., 2000).
Contributions to Chemotherapy
Research into azetidine derivatives has extended into chemotherapy, where modifications of such structures have contributed to the synthesis of compounds with potential cancer therapy applications. For example, studies on nucleoside and nucleotide analogs have provided foundational knowledge for the development of drugs targeting DNA methylation, a key process in cancer progression. This highlights the versatility of azetidine derivatives in contributing to novel cancer treatments, demonstrating their importance beyond traditional therapeutic areas (Cihlar & Ray, 2010).
Safety And Hazards
Future Directions
While specific future directions for 3-Butoxyazetidine are not mentioned in the search results, azetidines as a class of compounds have seen recent developments in their synthesis, reactivity, and application . These advancements suggest potential future research directions in the field of azetidine chemistry .
properties
IUPAC Name |
3-butoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLHGDEBDNAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxyazetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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